Ethyl 4-((4-((4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H30N4O5S2 and its molecular weight is 554.68. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds containing ethyl piperazine-1-carboxylate structures have been synthesized and investigated for their potential biological activities. Notably, the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, demonstrated antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited good to moderate antimicrobial activity against various microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013). Additionally, novel carbazole derivatives synthesized from carbazole through a series of reactions, including with ethyl chloroacetate, exhibited significant antibacterial and antifungal activities, with some showing activity against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
Structural and Chemical Synthesis Studies
The reaction of ethyl piperazine-1-carboxylate derivatives with secondary amines has been studied, yielding N,N′-disubstituted piperazine derivatives, indicating a potential route for the synthesis of complex organic compounds with varied biological activities (Vasileva et al., 2018). In another study, thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the compound's potential in tuberculosis treatment with low cytotoxicity (Jeankumar et al., 2013).
Anticancer Activity
A study on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated these compounds as anticancer agents. It was found that compounds displayed strong anticancer activities relative to doxorubicin, suggesting their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).
Mechanism of Action
Target of Action
It contains a tetrahydronaphthalen-2-yl moiety, which is a key structural component in many bioactive molecules . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . The presence of the tetrahydronaphthalen-2-yl moiety suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Compounds containing a tetrahydronaphthalen-2-yl moiety have been found to be involved in a variety of biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5S2/c1-2-36-27(33)30-13-15-31(16-14-30)38(34,35)23-11-9-20(10-12-23)25(32)29-26-28-24(18-37-26)22-8-7-19-5-3-4-6-21(19)17-22/h7-12,17-18H,2-6,13-16H2,1H3,(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVUWMUHVRRUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(CCCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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